1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene
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Overview
Description
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is an organic compound with a complex structure that includes a phenylpropylidene group and a tert-butyl group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of indene with 2,2-dimethyl-1-phenylpropanal under acidic conditions to form the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenyl-1-propanol: A related compound with similar structural features but different functional groups.
(2,2-Dimethyl-1-phenylpropylidene)carbamyl chloride: Another compound with a similar core structure but different substituents.
Uniqueness
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is unique due to its combination of a phenylpropylidene group and a tert-butyl group attached to an indene backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
61578-68-5 |
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Molecular Formula |
C24H28 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-tert-butyl-3-(2,2-dimethyl-1-phenylpropylidene)indene |
InChI |
InChI=1S/C24H28/c1-23(2,3)21-16-20(18-14-10-11-15-19(18)21)22(24(4,5)6)17-12-8-7-9-13-17/h7-16H,1-6H3 |
InChI Key |
OULVVSFFHISXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
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